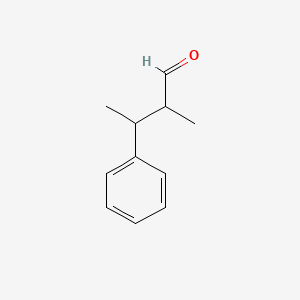

2,3-Dimethyl-3-phenylpropionaldehyde

CAS No.: 97416-75-6

Cat. No.: VC16977417

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97416-75-6 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-methyl-3-phenylbutanal |

| Standard InChI | InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3 |

| Standard InChI Key | SMEMYAIGCRAVQX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C=O)C(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-phenyl-2,3-dimethylpropanal, reflecting the positioning of the methyl groups on carbons 2 and 3 of the propanal chain and the phenyl substituent on carbon 3. Common synonyms include:

The CAS registry number 97416-75-6 uniquely identifies this isomer, distinguishing it from the closely related 2,2-dimethyl variant (CAS 1009-62-7) .

Molecular Structure

The molecule consists of a three-carbon aldehyde chain with methyl groups at positions 2 and 3 and a phenyl group attached to position 3 (Fig. 1). This branching creates steric hindrance, influencing reactivity and physical properties. The molecular weight is , and the empirical formula confirms the presence of 11 carbon atoms, 14 hydrogens, and one oxygen atom .

Table 1: Structural and Molecular Data

Physical and Chemical Properties

Thermodynamic Properties

The compound’s density () and boiling point () suggest moderate volatility compared to linear aldehydes. Its flash point of classifies it as combustible, necessitating careful handling .

Spectroscopic Data

While specific spectral data (e.g., IR, NMR) for 2,3-dimethyl-3-phenylpropionaldehyde are absent in the provided sources, analogous aldehydes typically exhibit strong carbonyl stretching vibrations near in IR spectra. The phenyl group would produce characteristic aromatic C-H stretches around .

Synthesis and Industrial Production

Challenges in Isomer-Specific Synthesis

The proximity of the methyl groups in the 2,3-isomer introduces steric effects that may hinder conventional condensation reactions. Selective catalysis or protection-deprotection strategies might be necessary to achieve high yields .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Aldehydes serve as precursors in synthesizing amines, acids, and heterocycles. The steric profile of 2,3-dimethyl-3-phenylpropionaldehyde could make it a candidate for producing chiral intermediates, though no specific applications are cited in the reviewed sources .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume